molecular formula C13H26N2O4 B13933186 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) CAS No. 63834-75-3

2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)

Cat. No.: B13933186
CAS No.: 63834-75-3
M. Wt: 274.36 g/mol
InChI Key: SYJOHJHUOWQNTH-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) is a chemical compound with the molecular formula C13H26N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a diethyl-propanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) typically involves the reaction of 2,2-Diethyl-1,3-propanediol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Diethyl-1,3-propanediol+2Dimethylcarbamoyl chloride2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)+2HCl\text{2,2-Diethyl-1,3-propanediol} + 2 \text{Dimethylcarbamoyl chloride} \rightarrow \text{2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)} + 2 \text{HCl} 2,2-Diethyl-1,3-propanediol+2Dimethylcarbamoyl chloride→2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)+2HCl

Industrial Production Methods

In industrial settings, the production of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-Diethyl-1,3-propanediol and dimethylcarbamic acid.

    Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.

    Substitution: The carbamate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,2-Diethyl-1,3-propanediol and dimethylcarbamic acid.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a model compound for studying carbamate interactions with biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) involves its interaction with specific molecular targets, such as enzymes. The carbamate groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in understanding its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethyl-1,3-propanediol: The parent compound without the carbamate groups.

    Dimethylcarbamic acid: A simpler carbamate compound.

    2,2-Diethyl-1,3-propanediol bis(N-methylcarbamate): A similar compound with methyl groups instead of dimethyl groups.

Uniqueness

2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) is unique due to its dual carbamate groups, which enhance its reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.

Properties

CAS No.

63834-75-3

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxymethyl)-2-ethylbutyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-7-13(8-2,9-18-11(16)14(3)4)10-19-12(17)15(5)6/h7-10H2,1-6H3

InChI Key

SYJOHJHUOWQNTH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC(=O)N(C)C)COC(=O)N(C)C

Origin of Product

United States

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